molecular formula C19H21Cl2N5O2 B259384 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Numéro de catalogue B259384
Poids moléculaire: 422.3 g/mol
Clé InChI: RPZQUTRBEXLNLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine targets BTK, a key signaling molecule involved in the development and activation of immune cells. By inhibiting BTK, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine blocks downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine a potential therapeutic agent for diseases characterized by abnormal immune cell activation, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce tumor growth and improve survival rates in animal models of cancer. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain, in animal models of rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its selectivity and potency in inhibiting BTK, making it a valuable tool for studying the role of BTK in various diseases. However, one limitation of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, further research is needed to determine the optimal dosing and administration of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine in humans.

Orientations Futures

There are several potential future directions for the research and development of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine. One area of interest is the combination of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy in cancer treatment. Additionally, further research is needed to determine the safety and efficacy of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine in humans, particularly in clinical trials for autoimmune disorders. Finally, the development of novel BTK inhibitors based on the structure of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Méthodes De Synthèse

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine involves several steps, including the preparation of the key intermediate, 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde, and its subsequent reaction with propylamine and sodium azide to form the tetrazole ring. The final product is obtained through purification and isolation processes. The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been optimized to improve yield and purity, making it a viable candidate for further research.

Applications De Recherche Scientifique

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied in preclinical models, demonstrating its potential as a therapeutic agent for various diseases. In cancer research, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune disorders, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and lupus.

Propriétés

Nom du produit

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine

Formule moléculaire

C19H21Cl2N5O2

Poids moléculaire

422.3 g/mol

Nom IUPAC

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C19H21Cl2N5O2/c1-3-9-26-19(23-24-25-26)22-11-13-5-4-6-17(27-2)18(13)28-12-14-7-8-15(20)10-16(14)21/h4-8,10H,3,9,11-12H2,1-2H3,(H,22,23,25)

Clé InChI

RPZQUTRBEXLNLK-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

SMILES canonique

CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.